molecular formula C8H12Cl2N4 B1390497 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride CAS No. 3324-08-1

2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride

Cat. No. B1390497
CAS RN: 3324-08-1
M. Wt: 235.11 g/mol
InChI Key: JUFJKUZDMRLKNZ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Scientific Research Applications

    Medicinal Chemistry

    • Imidazo[4,5-b]pyridines have been found to play a crucial role in numerous disease conditions . They are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
    • The methods of application or experimental procedures vary widely depending on the specific application. For example, the synthesis of functionalized imidazo[4,5-c]pyridine involves the condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids .
    • The outcomes of these applications also vary. For instance, they have been found to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

    Antimicrobial Research

    • Imidazo[4,5-b]pyridine derivatives have been explored for their antimicrobial features .
    • One method of application involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .
    • The outcomes of these studies include the isolation of the expected regioisomers compounds .

    Organometallic Chemistry and Material Science

    • Imidazo[4,5-b]pyridine derivatives have potential applications in organometallic chemistry and material science due to their special structural characteristics .

    Pharmacological Research

    • Imidazo[4,5-b]pyridines are known to possess diverse pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antiviral activities . They have been found to play a crucial role in numerous disease conditions .

    Treatment of GPR81 Associated Disorders

    • Compounds of the imidazo[4,5-b]pyridine class are being explored for the treatment of GPR81 associated disorders, such as dyslipidemia, atherosclerosis, hypertension, coronary heart disease, stroke, insulin resistance, impaired glucose tolerance, type 2 diabetes, obesity, psoriasis, rheumatoid arthritis, Crohn’s disease, transplant rejection, multiple sclerosis, systemic lupus erythematosus, ulcerative colitis, type 1 diabetes and acne .

    Anticancer Research

    • A series of new (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))- (1H-indol-5-yl) (3,4,5-trimethoxyphenyl)methanone conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) .

    Synthesis of Novel Aminoimidazodipyridines

    • 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile has been used as a key precursor in the synthesis of novel 9-aminoimidazo[1,2-a:5,4-b’]dipyridine-6,8-dicarbonitriles .
    • The method involves the Michael addition reaction of 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile with arylidenemalononitriles .
    • The regioselectivity of the reaction was supported by theoretical calculations at the DFT level .

    Treatment of GPR81 Associated Disorders

    • Compounds of the imidazo[4,5-b]pyridine class are being explored for the treatment of GPR81 associated disorders, such as dyslipidemia, atherosclerosis, hypertension, coronary heart disease, stroke, insulin resistance, impaired glucose tolerance, type 2 diabetes, obesity, psoriasis, rheumatoid arthritis, Crohn’s disease, transplant rejection, multiple sclerosis, systemic lupus erythematosus, ulcerative colitis, type 1 diabetes and acne .

    Anticancer Research

    • A series of new (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))- (1H-indol-5-yl) (3,4,5-trimethoxyphenyl)methanone conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) .

Safety And Hazards

The safety and hazards of “2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride” are indicated by the Hazard Statements H302, H315, H319, H335 and the Precautionary statements P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

2-(1H-imidazo[4,5-b]pyridin-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2ClH/c9-4-3-7-11-6-2-1-5-10-8(6)12-7;;/h1-2,5H,3-4,9H2,(H,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFJKUZDMRLKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride
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2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride
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2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride
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2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride

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